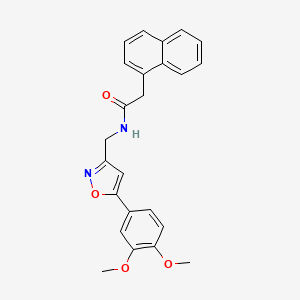

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a 3,4-dimethoxyphenyl group at the 5-position and a naphthalene-linked acetamide moiety at the 3-position. This compound combines hydrophobic (naphthalene) and electron-rich (dimethoxy) features, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-28-21-11-10-18(12-23(21)29-2)22-14-19(26-30-22)15-25-24(27)13-17-8-5-7-16-6-3-4-9-20(16)17/h3-12,14H,13,15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCNHKHYNRDROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound notable for its potential biological activities, primarily in the fields of medicinal chemistry and pharmacology. This article aims to summarize its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazole ring and a naphthalene moiety. Its molecular formula is , with a molecular weight of approximately 366.4 g/mol. The presence of the isoxazole group contributes to its biological activity, as this heterocyclic structure is known for its interactions with various biological targets.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within cells. These interactions can lead to modulation of biochemical pathways, potentially resulting in therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : It may act on various receptors, influencing signal transduction processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 10 | Breast Cancer |

| Compound B | 15 | Lung Cancer |

| This compound | TBD | TBD |

Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Antiviral Activity

Preliminary studies suggest potential antiviral properties against various viruses. For example, compounds containing the isoxazole moiety have been reported to inhibit viral replication through:

- Direct Viral Inhibition : By binding to viral proteins and preventing their function.

- Host Cell Interaction : Modulating host cell pathways that viruses exploit for replication.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Isoxazole Derivatives : A study published in MDPI highlighted that isoxazole derivatives exhibit promising antiviral activity against hepatitis C virus (HCV) with varying IC50 values .

- Anticancer Screening : Research conducted on thiazolone-based compounds demonstrated that modifications in structure significantly enhanced their anticancer activity, suggesting a similar approach could be beneficial for developing derivatives of this compound .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

Key Findings

Core Heterocycles : The isoxazole core in the target compound may offer distinct electronic and steric properties compared to triazole or pyrazole analogs, influencing binding affinity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.